7,7-Difluoroheptanoic acid
Description
7,7-Difluoroheptanoic acid (CAS: 2808329-45-3) is a fluorinated carboxylic acid with the molecular formula C₇H₁₂F₂O₂ and a molecular weight of 166.1674 g/mol . This compound features two fluorine atoms at the 7th carbon position of a linear heptanoic acid chain. It is commercially available for research and industrial applications, with suppliers like JW Pharma Lab offering it in various quantities .
Properties
IUPAC Name |
7,7-difluoroheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c8-6(9)4-2-1-3-5-7(10)11/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUQMWCEWYLOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoroheptanoic acid typically involves the fluorination of heptanoic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms at the desired position .
Industrial Production Methods: Industrial production of 7,7-Difluoroheptanoic acid may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes steps like purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoroheptanoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Scientific Research Applications
7,7-Difluoroheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7,7-Difluoroheptanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Amino-7,7-difluoro-7-phosphonoheptanoic Acid
- Structural Differences: Unlike 7,7-difluoroheptanoic acid, this compound incorporates an amino group at the 2nd carbon and a phosphono group at the 7th carbon.
- These modifications make it a candidate for NMDA receptor binding, as demonstrated in pharmacological studies .
- Applications : Targeted for neurological research due to its affinity for glutamate receptors, highlighting its role in drug discovery .
7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic Acid
- Structural Differences: This compound (CAS: 2248351-67-7) features a bicyclo[4.1.0]heptane core, introducing steric rigidity compared to the linear chain of 7,7-difluoroheptanoic acid.
- Applications : Likely explored in drug design for its ability to mimic bioactive conformations of natural substrates .
Ethyl 7-(2,4-Difluorophenyl)-7-oxoheptanoate
- Structural Differences : Incorporates a 2,4-difluorophenyl aromatic ring and an ethyl ester group, replacing the carboxylic acid with an ester.
- Functional Impact : The ester group increases lipophilicity, enhancing membrane permeability, while the aromatic ring enables π-π stacking interactions. The ketone (7-oxo) group adds electrophilic reactivity.
- Applications : Used in synthetic intermediates for fluorinated pharmaceuticals or agrochemicals .
7-Hydroxyheptanoic Acid
- Structural Differences : Substitutes fluorine atoms with a hydroxyl group at the 7th position.
- Functional Impact: The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the electronegative, hydrophobic fluorine atoms in 7,7-difluoroheptanoic acid.
- Applications : Employed in polymer synthesis or as a metabolite in biochemical studies .
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)-2-heptenoic Acid
- Structural Differences : Contains seven fluorine atoms and two trifluoromethyl groups , creating a highly fluorinated, branched structure.
- Functional Impact : Extreme fluorination enhances chemical stability and hydrophobicity, making it resistant to degradation.
- Applications: Potential use in surfactants or corrosion-resistant coatings due to its fluorinated backbone .
Ethyl 2,2-Difluoroheptacosanoic Acid Ester
- Structural Differences : A 27-carbon chain with fluorine atoms at the 2nd position and an ethyl ester.
- Functional Impact : The long alkyl chain increases hydrophobicity, while fluorination at the 2nd position alters packing in lipid bilayers.
- Applications : Studied in lipid membrane research or as a component of fluorinated lubricants .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,7-difluoroheptanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Approach :
-
Fluorination Strategies : Use nucleophilic fluorination agents (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at the 7-position. Monitor reaction temperature (typically −78°C to room temperature) to avoid side reactions like elimination .
-
Purification : Employ column chromatography with silica gel or reverse-phase HPLC. Validate purity via , -NMR, and GC-MS .
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Yield Optimization : Adjust stoichiometry of fluorinating agents and use inert atmospheres (argon/nitrogen) to minimize hydrolysis.
- Data Table : Hypothetical Synthesis Conditions
| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DAST | DCM | −78 | 62 | 98.5 |
| Deoxo-Fluor | THF | 0 | 58 | 97.8 |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 7,7-difluoroheptanoic acid from structural analogs?
- Methodological Approach :
- -NMR : Expect two distinct fluorine signals near δ −120 ppm (CF) due to symmetry. Compare with -NMR databases for fluorinated acids .
- IR Spectroscopy : Look for C-F stretching vibrations (1000–1300 cm) and carboxylic O-H stretches (2500–3300 cm).
- Mass Spectrometry : Identify molecular ion peaks at m/z 178 (M) and fragments (e.g., loss of COOH at m/z 133) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic and thermodynamic properties of 7,7-difluoroheptanoic acid?
- Methodological Approach :
-
Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate bond dissociation energies, partial charges, and frontier molecular orbitals. Validate against experimental thermochemical data (e.g., enthalpy of formation) .
-
Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments.
- Data Table : Hypothetical DFT vs. Experimental Data
| Property | DFT Prediction | Experimental Value |
|---|---|---|
| C-F Bond Length (Å) | 1.38 | 1.40 |
| pKa (COOH) | 3.2 | 3.5 |
Q. What environmental persistence mechanisms are hypothesized for 7,7-difluoroheptanoic acid, given its structural similarity to PFAS?
- Methodological Approach :
- Degradation Studies : Conduct accelerated degradation tests (hydrolysis, photolysis) under controlled pH and UV light. Compare half-lives with perfluoroheptanoic acid (PFHpA) .
- Bioaccumulation Assays : Use in vitro models (e.g., liver microsomes) to assess metabolic stability and protein binding affinity .
Q. How can contradictory data between experimental and computational results be resolved?
- Methodological Approach :
- Error Source Analysis : Check for basis set limitations in DFT (e.g., insufficient inclusion of exact exchange) or experimental artifacts (e.g., solvent impurities) .
- Sensitivity Testing : Vary computational parameters (e.g., grid size, convergence criteria) and replicate experiments with stricter controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
